molecular formula C18H19BrN2O2 B6122728 [4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINO](PHENYL)METHANONE CAS No. 6105-81-3

[4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINO](PHENYL)METHANONE

Cat. No.: B6122728
CAS No.: 6105-81-3
M. Wt: 375.3 g/mol
InChI Key: SUJJCNSTMBUBOP-UHFFFAOYSA-N
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Description

4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINOMETHANONE: is a synthetic organic compound with the molecular formula C18H16Br2N2O4 and a molecular weight of 484.147 g/mol This compound features a piperazine ring substituted with a brominated hydroxybenzyl group and a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINOMETHANONE typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the benzyl moiety can undergo oxidation to form corresponding quinones under specific conditions.

    Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to form alcohols using reducing agents like sodium borohydride.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with amines or thiols.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential lead compound for the development of new therapeutic agents.

Industry:

  • Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The exact mechanism of action of 4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINOMETHANONE is not well-documented. it is believed to interact with specific molecular targets through its functional groups. The brominated hydroxybenzyl group may engage in hydrogen bonding and halogen interactions, while the piperazine ring can participate in ionic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Uniqueness:

  • The combination of a piperazine ring with a brominated hydroxybenzyl group and a phenylmethanone moiety makes 4-(5-BROMO-2-HYDROXYBENZYL)PIPERAZINOMETHANONE unique in its chemical structure and potential applications. Its specific functional groups allow for a wide range of chemical reactions and interactions, making it a valuable compound in scientific research.

Biological Activity

The compound 4-(5-bromo-2-hydroxybenzyl)piperazinomethanone is a derivative of piperazine, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, efficacy in various applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-(5-bromo-2-hydroxybenzyl)piperazinomethanone can be represented as follows:

C16H18BrN3O\text{C}_{16}\text{H}_{18}\text{BrN}_3\text{O}

This compound features a piperazine ring substituted with a 5-bromo-2-hydroxybenzyl group and a phenyl methanone moiety, which is crucial for its biological activity.

Research indicates that compounds similar to 4-(5-bromo-2-hydroxybenzyl)piperazinomethanone exhibit various mechanisms of action, particularly through inhibition of key enzymes and modulation of signaling pathways.

  • Tyrosinase Inhibition :
    • Tyrosinase (TYR) is an enzyme critical in melanin biosynthesis. Inhibitors of TYR are explored for their potential in treating hyperpigmentation disorders. Studies have shown that derivatives with similar structures can effectively inhibit TYR activity, with some compounds displaying IC50 values lower than 5 µM .
  • Anti-inflammatory Activity :
    • Compounds containing the 5-bromo-2-hydroxy group have demonstrated anti-inflammatory properties. For instance, 5-bromo-2-hydroxy-4-methyl-benzaldehyde has been shown to suppress inflammatory markers such as iNOS and COX-2 in LPS-stimulated RAW 264.7 cells, indicating potential therapeutic applications in inflammatory diseases .
  • Antioxidant Activity :
    • The antioxidant properties of similar phenolic compounds suggest that 4-(5-bromo-2-hydroxybenzyl)piperazinomethanone may also contribute to cellular protection against oxidative stress.

Research Findings and Case Studies

Several studies have investigated the biological activities of compounds structurally related to 4-(5-bromo-2-hydroxybenzyl)piperazinomethanone:

Table 1: Summary of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
4-(4-Hydroxyphenyl)piperazin-1-yl)arylmethanoneTyrosinase Inhibition<5
5-Bromo-2-hydroxy-4-methyl-benzaldehydeAnti-inflammatoryN/A
Various Aryl-piperazine DerivativesAntioxidantN/A

Properties

IUPAC Name

[4-[(5-bromo-2-hydroxyphenyl)methyl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O2/c19-16-6-7-17(22)15(12-16)13-20-8-10-21(11-9-20)18(23)14-4-2-1-3-5-14/h1-7,12,22H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJJCNSTMBUBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC(=C2)Br)O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362333
Record name {4-[(5-Bromo-2-hydroxyphenyl)methyl]piperazin-1-yl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6105-81-3
Record name {4-[(5-Bromo-2-hydroxyphenyl)methyl]piperazin-1-yl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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